3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with an appropriate amine and a cyanide source under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile: Unique due to its specific substitution pattern and functional groups.
2-Fluoro-4-methylaniline: Similar aromatic structure but lacks the nitrile group.
3-Amino-3-(2-fluoro-4-methylphenyl)propanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Properties
Molecular Formula |
C10H11FN2 |
---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
HOIKQLRMEZFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
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